REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13][CH3:14])[C:5]=1[NH2:6].[C:15](Cl)(Cl)=[O:16]>C1(C)C=CC=CC=1>[CH3:14][O:13][C:7]1[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=[C:4]([O:3][CH3:2])[C:5]=1[N:6]=[C:15]=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
71.1 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(N)C(=CC(=C1)OC)OC
|
Name
|
wt/wt solution
|
Quantity
|
540 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred under house vacuum for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with ether (450 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a purple amorphous solid
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=CC(=C1)OC)OC)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |